molecular formula C19H17N7O5 B11594137 7-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11594137
M. Wt: 423.4 g/mol
InChI Key: JWEMRJPDJWWPNW-UHFFFAOYSA-N
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Description

7-(4-Hydroxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that combines a tetrazole ring with a pyrimidine ring, along with hydroxy, nitro, and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under controlled conditions.

    Pyrimidine Ring Construction: The pyrimidine ring is often constructed via condensation reactions involving suitable aldehydes or ketones with amidines or guanidines.

    Functional Group Introduction: The hydroxy, nitro, and methoxy groups are introduced through selective nitration, hydroxylation, and methylation reactions, respectively.

    Final Coupling: The final step involves coupling the tetrazole and pyrimidine rings through amide bond formation, typically using coupling reagents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a metal catalyst or sodium borohydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Probes: Utilized in the development of probes for studying biological processes at the molecular level.

Industry

    Polymer Science: Incorporated into polymers to enhance their thermal stability or mechanical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive functional groups.

Mechanism of Action

The mechanism of action of 7-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the tetrazole and pyrimidine rings can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-(4-Hydroxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide: shares similarities with other tetrazole and pyrimidine derivatives such as:

Uniqueness

  • The combination of hydroxy, nitro, and methoxy groups in this compound provides a unique set of chemical properties that can be exploited for specific applications.
  • Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

This detailed article provides a comprehensive overview of 7-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H17N7O5

Molecular Weight

423.4 g/mol

IUPAC Name

7-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H17N7O5/c1-10-16(18(28)21-12-5-3-4-6-15(12)31-2)17(25-19(20-10)22-23-24-25)11-7-8-14(27)13(9-11)26(29)30/h3-9,17,27H,1-2H3,(H,21,28)(H,20,22,24)

InChI Key

JWEMRJPDJWWPNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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